molecular formula C8H4F3IO2 B1318864 4-Iodo-2-(trifluoromethyl)benzoic acid CAS No. 954815-11-3

4-Iodo-2-(trifluoromethyl)benzoic acid

Cat. No.: B1318864
CAS No.: 954815-11-3
M. Wt: 316.02 g/mol
InChI Key: XSQLEPZNGCNYKF-UHFFFAOYSA-N
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Description

4-Iodo-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F3IO2. It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzoic acid core.

Preparation Methods

The synthesis of 4-Iodo-2-(trifluoromethyl)benzoic acid typically involves the iodination of 2-(trifluoromethyl)benzoic acid. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane to facilitate the iodination process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the product .

Chemical Reactions Analysis

4-Iodo-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium reagents.

    Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

    Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

4-Iodo-2-(trifluoromethyl)benzoic acid has several scientific research applications:

Properties

IUPAC Name

4-iodo-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQLEPZNGCNYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589916
Record name 4-Iodo-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954815-11-3
Record name 4-Iodo-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 4-amino-2-(trifluoromethyl)benzoic acid (10 g, 48.7 mmol, Apollo) in water (43 ml) in an ice-water bath (internal temperature at 5° C.) was added concentrated sulphuric acid specific gravity 1.84 (7 mL, 131 mmol). To the slight suspension was added a solution of sodium nitrite, super free flowing (3.76 g, 54.5 mmol, Aldrich) in ice cold water (20 ml) dropwise. The suspension was stirred in an ice-water bath for 20 min. To the mixture was added a solution of potassium iodide, extra pure briquettes (12.14 g, 73.1 mmol, Acros) in ice cold 1 M sulphuric acid (30 ml). The mixture was allowed to warm to ambient temperature and then heated to 80° C. for 45 min under nitrogen. The mixture was allowed to cool to ambient temperature. The mixture was partitioned between ethyl acetate (300 ml) and water (300 ml). The phases were separated and the organic phase washed with brine (50 ml×2), dried (MgSO4), filtered and the solvent removed in vacuo to give the title compound as a dark brown solid (16.7 g); LCMS: (System 4) (M-H)−=315, tRET=2.64 min.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1.84
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
30 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
20 mL
Type
solvent
Reaction Step Five

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